Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate

Description

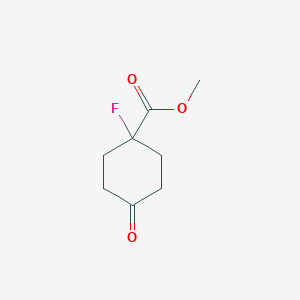

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate (CAS 1374653-41-4) is a fluorinated cyclohexane derivative with the molecular formula C₈H₁₁FO₃. Its structure features:

- A cyclohexane ring substituted with a fluorine atom at position 1.

- A ketone group (oxo) at position 4.

- A methyl ester group (–COOCH₃) at position 1.

The compound’s InChIKey (RSUDWWZZVBMFSO-UHFFFAOYSA-N) and SMILES notation (FC1(C(=O)OC)CCC(CC1)=O) highlight its stereoelectronic properties, which influence reactivity and applications in organic synthesis .

Properties

IUPAC Name |

methyl 1-fluoro-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUDWWZZVBMFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A pivotal method for synthesizing methyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves base-mediated reductive cyclization of nitrophenyl malonate precursors. As reported by, methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate serves as the key intermediate. The cyclization is facilitated by potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 150°C, achieving an 82% yield under diluted conditions (0.01 M concentration).

Table 1: Optimization of Reductive Cyclization Conditions

| Entry | Solvent | Base | Temperature (°C) | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| 7 | DMF | K₂CO₃ | 150 | 0.05 | 45 |

| 8 | NMP | K₂CO₃ | 150 | 0.05 | 55 |

| 13 | NMP | K₂CO₃ | 150 | 0.01 | 82 |

| 14 | NMP | K₂CO₃ | 150 | 0.01 (1 mmol scale) | 87 |

The table highlights the critical role of solvent choice and dilution in minimizing side reactions and improving product isolation. NMP’s high polarity and boiling point (202°C) enhance reaction homogeneity and thermal stability, while dilution reduces intermolecular interactions that lead to byproducts.

Mechanistic Insights

The cyclization proceeds via a nitro-to-amine reduction followed by intramolecular nucleophilic attack. The fluorine atom at the 1-position stabilizes the transition state through electron-withdrawing effects, directing the ketone formation at the 4-position. This regioselectivity is corroborated by nuclear magnetic resonance (NMR) data, which confirm the absence of positional isomers in the final product.

Diels-Alder Reaction for Intermediate Synthesis

Preparation of Nitrophenyl Malonate Precursors

The synthesis of methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate begins with a Diels-Alder reaction between 2-trimethylsiloxy-1,3-butadiene and substituted nitrobenzene derivatives. For example, methyl 1-(4-fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate (3b ) is synthesized via a [4+2] cycloaddition in o-xylene at 130°C, followed by acidic hydrolysis to remove the trimethylsilyl protecting group.

Key Reaction Steps:

-

Cycloaddition :

-

Hydrolysis :

The intermediate is purified via flash chromatography using dichloromethane/methanol gradients, yielding 60% of 3b as a pale-brown solid.

Functional Group Compatibility

The nitro group’s electron-withdrawing nature enhances the dienophile’s reactivity, enabling efficient cycloaddition. However, competing side reactions, such as retro-Diels-Alder decomposition, are suppressed by maintaining anhydrous conditions and controlled heating.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The reductive cyclization method outperforms alternative pathways in scalability, with an 87% yield achieved at the 1 mmol scale. In contrast, traditional esterification-fluorination sequences suffer from lower yields (40–50%) due to competing hydrolysis at the ester group.

Solvent and Temperature Effects

Table 2: Impact of Solvent on Cyclization Yield

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| DMF | 153 | 36.7 | 45 |

| NMP | 202 | 32.2 | 82 |

| DMSO | 189 | 46.7 | 38 |

NMP’s higher boiling point allows prolonged reaction times without solvent evaporation, while its moderate polarity balances substrate solubility and transition-state stabilization .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is primarily explored for its potential therapeutic applications. The fluorine atom in the structure can enhance biological activity and selectivity, making it a valuable candidate in drug development.

Case Studies :

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit enzyme inhibition properties, which could be leveraged in designing inhibitors for various diseases.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to be utilized in the formation of more complex molecules.

Applications in Synthesis :

- Heterocyclic Compounds : this compound can be transformed into heterocycles, which are crucial in pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Substitution | The fluorine atom can be replaced by nucleophiles. |

| Oxidation | Can be oxidized to form carboxylic acids or ketones. |

| Reduction | Ketone groups can be reduced to alcohols. |

Industrial Applications

In industry, this compound is utilized for the production of fine chemicals and as a precursor in synthesizing more complex molecules.

Industrial Uses :

- Fine Chemicals Production : Used as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-fluoro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

Methyl 1-(2,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)

- Molecular Formula : C₁₄H₁₄Cl₂O₃.

- Key Features :

Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexane-1-carboxylate (CAS 1385694-65-4)

- Molecular Formula : C₁₆H₂₀O₅.

- Key Features :

- Applications: Potential use in synthesizing bioactive molecules targeting neurological pathways .

Positional Isomerism and Functional Group Modifications

Methyl 1-Fluoro-2-oxocyclohexane-1-carboxylate (CAS 84131-42-0)

- Molecular Formula : C₈H₁₁FO₃ (same as the target compound).

- Key Features :

- Research Gap: Limited data on reactivity, though positional isomerism likely influences regioselectivity in reactions.

Methyl 4,4-Difluoro-1-formylcyclohexane-1-carboxylate (CAS 2091763-68-5)

Structural and Functional Group Analysis Table

Research Findings and Trends

- Synthetic Utility : Cyclohexane derivatives with ketone and ester groups (e.g., the target compound) are pivotal in Michael addition reactions to generate spiro compounds and heterocycles .

- Conformational Dynamics : Substituent position (e.g., oxo at C2 vs. C4) influences ring puckering (envelope, half-chair), as observed in related ethyl carboxylates .

- Halogen Effects : Fluorine’s electronegativity enhances metabolic stability in drug candidates, whereas chlorine/bromine improves binding affinity in agrochemicals .

Biological Activity

Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant research findings and data.

This compound is synthesized through a series of chemical reactions, primarily involving the fluorination of cyclohexanone derivatives followed by esterification. The typical synthetic route includes:

- Fluorination : A cyclohexanone derivative is fluorinated.

- Esterification : The resulting compound is reacted with a carboxylating agent under acidic conditions to produce the ester.

This compound's structure features a fluorine atom, which enhances its reactivity and potential biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. This compound can modulate various biochemical pathways by influencing enzyme activity or receptor signaling.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits potential enzyme inhibition capabilities. It has been studied for its interactions with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous neurological functions. For instance:

- Muscarinic Receptor Modulation : Compounds similar to this compound have shown efficacy in reversing cognitive deficits in preclinical models of Alzheimer's disease by modulating mAChR activity .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-1080 (fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | Varies | Cell cycle arrest at G2/M phase |

| A549 (lung carcinoma) | Varies | Apoptosis induction |

The mechanism of action often involves the activation of apoptotic pathways, which can be mediated through caspase activation and disruption of mitochondrial function .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Cognitive Function Studies : In rodent models, compounds similar to this compound demonstrated improvements in memory tasks when administered prior to cognitive challenges induced by scopolamine .

- Antitumor Efficacy : A series of synthesized derivatives were tested for their anticancer properties against multiple cell lines, showing promising results particularly in fibrosarcoma models where apoptosis was confirmed through Annexin V staining and caspase activity assays .

Q & A

Q. What are the most reliable synthetic routes for preparing methyl 1-fluoro-4-oxocyclohexane-1-carboxylate, and how can purity be optimized?

The compound is typically synthesized via diastereoselective cycloaddition or oxidative functionalization of cyclohexene derivatives. For example, ceric ammonium nitrate (CAN)-mediated oxidative cyclization of 1,3-dicarbonyl precursors can yield functionalized cyclohexane esters . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR (characteristic peaks: δ ~3.7 ppm for methoxy, δ ~5.2 ppm for fluorinated carbons) .

Q. How can the structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve stereochemistry and analyze bond lengths/angles, particularly for fluorinated carbons and ketone moieties . For labs without crystallography access, 2D NMR (COSY, HSQC, HMBC) can confirm connectivity, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies mitigate stereochemical ambiguity during the synthesis of fluorinated cyclohexane derivatives?

Fluorine’s electronegativity induces conformational bias in the cyclohexane ring, favoring equatorial positioning. To control stereochemistry:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation.

- Employ asymmetric catalysis (e.g., organocatalysts for Michael additions to α,β-unsaturated esters) . Computational tools (e.g., DFT calculations with Gaussian) predict transition-state geometries and optimize reaction conditions to minimize epimerization .

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions , enhancing fluorinated carbon’s susceptibility to nucleophiles (e.g., Grignard reagents). Low temperatures (−78°C) reduce side reactions (e.g., keto-enol tautomerization). Kinetic studies using in-situ FTIR or NMR monitoring reveal optimal conditions for regioselective functionalization .

Q. What contradictions exist in reported spectroscopic data for fluorinated cyclohexane derivatives, and how can they be resolved?

Discrepancies in 19F NMR chemical shifts (δ −180 to −220 ppm) arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and concentration-dependent aggregation. Calibration against internal standards (e.g., CFCl3) and variable-temperature NMR clarify dynamic effects. For conflicting crystallographic data (e.g., bond-length variations), Hirshfeld surface analysis distinguishes packing artifacts from intrinsic electronic effects .

Methodological and Analytical Questions

Q. What computational models best predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with bioactivity. For example, docking into cytochrome P450 enzymes predicts metabolic stability, while MD simulations (AMBER) assess binding-pocket interactions over time .

Q. How can reaction intermediates be trapped and characterized during the oxidation of this compound?

In-situ trapping agents (e.g., TEMPO for radical intermediates) combined with LC-MS (ESI+ mode) identify transient species. For acid-catalyzed rearrangements, low-temperature quench experiments (−40°C) followed by cryo-EM or Raman spectroscopy preserve metastable intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.